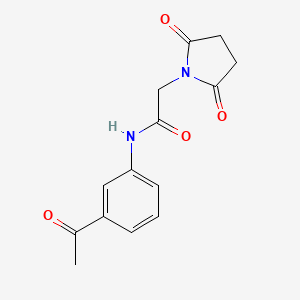
N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as APDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. APDA belongs to the family of acylpyrrolidines and is a derivative of the natural compound pyroglutamic acid.
科学的研究の応用
Corrosion Inhibitors
Research has identified derivatives of acetamide compounds as effective corrosion inhibitors. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, demonstrating promising corrosion prevention efficiencies in acidic and oil medium environments. This indicates potential applications of related acetamide compounds in protecting metals against corrosion in various industrial settings Yıldırım & Cetin, 2008.
Anticancer Drugs
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that certain acetamide derivatives can have potential applications in developing anticancer therapies Sharma et al., 2018.
Cognitive Enhancers
Compounds related to N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been studied for their effects on cognitive functions. Sakurai et al. (1989) investigated the effects of DM-9384 on learning and memory in rats, suggesting the potential of acetamide derivatives as cognitive enhancers Sakurai et al., 1989.
Pesticide Potential
Research on N-derivatives of acetamides has explored their potential as pesticides. Olszewska et al. (2011) characterized several N-derivatives by X-ray powder diffraction, indicating their applicability as potential pesticides Olszewska, Tarasiuk, & Pikus, 2011.
Alzheimer's Disease Treatment
Studies on H3 antagonists, which include related acetamide structures, have shown potential in treating cognitive disorders and Alzheimer's disease. Brioni et al. (2011) discussed the ability of H3 antagonists to modulate cognitive processes, supporting the exploration of acetamide derivatives in this context Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011.
Material Science
In material science, Batibay et al. (2020) synthesized a novel photoinitiator for polymer networks, demonstrating how acetamide derivatives can contribute to advancements in materials engineering Batibay, Gunkara, Ocal, & Arsu, 2020.
Spectroscopic Studies
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, highlighting the potential of acetamide derivatives in developing efficient photosensitizers for dye-sensitized solar cells Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)10-3-2-4-11(7-10)15-12(18)8-16-13(19)5-6-14(16)20/h2-4,7H,5-6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFVHYKVQEOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)

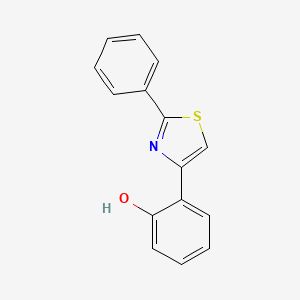
![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)
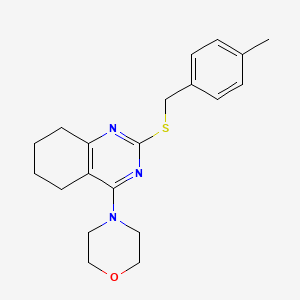
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)
![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)


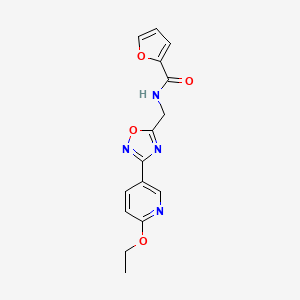

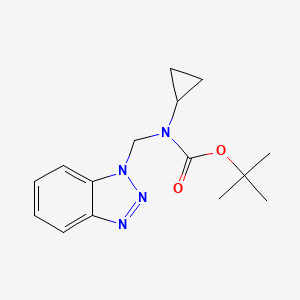
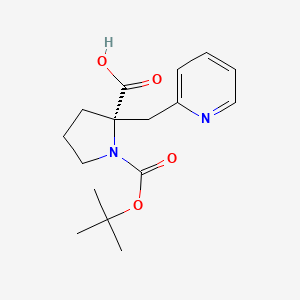
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)